molecular formula C14H29NO4 B12743624 UT-231B free base CAS No. 324759-98-0

UT-231B free base

Cat. No.: B12743624
CAS No.: 324759-98-0
M. Wt: 275.38 g/mol
InChI Key: BBIRATBJZBAXFS-ZOBORPQBSA-N
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Preparation Methods

The synthetic routes and reaction conditions for UT-231B free base are not extensively documented in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization to introduce the ethoxyhexyl and methyl groups . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

UT-231B free base undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UT-231B free base has been primarily studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It was part of a Phase II proof-of-concept study for patients infected with HCV who had failed conventional therapies . Despite early setbacks, the compound remains an interesting target for future therapies due to its unique mechanism of action.

In addition to its antiviral properties, this compound may have applications in other areas of scientific research, including:

    Chemistry: As a model compound for studying iminosugars and their chemical properties.

    Biology: Investigating its effects on various biological pathways and molecular targets.

    Medicine: Exploring its potential as a therapeutic agent for other viral infections or diseases.

    Industry: Potential use in the development of new drugs or chemical processes

Mechanism of Action

The mechanism of action of UT-231B free base involves the inhibition of hepatitis C virus (HCV) replication. The compound increases the phosphorylation of the protein kinase PKR, which in turn phosphorylates eukaryotic initiation factor 2α (eIF2α). This leads to the inhibition of HCV-RNA translation, thereby reducing viral replication . The molecular targets and pathways involved in this process are critical for understanding the compound’s antiviral effects.

Comparison with Similar Compounds

UT-231B free base is unique among iminosugars due to its specific structure and mechanism of action. Similar compounds include other iminosugars that have been studied for their antiviral properties, such as:

Compared to these compounds, this compound has shown promise specifically in the context of hepatitis C virus (HCV) infection, highlighting its potential as a targeted antiviral agent.

Properties

CAS No.

324759-98-0

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

IUPAC Name

(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol

InChI

InChI=1S/C14H29NO4/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2/h11-14,16-18H,3-10H2,1-2H3/t11-,12+,13+,14-/m1/s1

InChI Key

BBIRATBJZBAXFS-ZOBORPQBSA-N

Isomeric SMILES

CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O

Canonical SMILES

CCOCCCCCCN1CC(C(C(C1C)O)O)O

Origin of Product

United States

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